Diazine Black

Description

The exact mass of the compound this compound is 483.1825882 g/mol and the complexity rating of the compound is 655. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

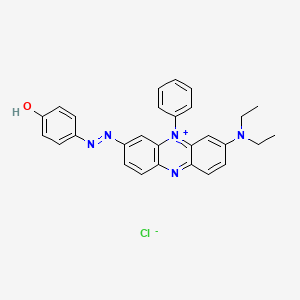

4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O.ClH/c1-3-32(4-2)23-13-17-26-28(19-23)33(22-8-6-5-7-9-22)27-18-21(12-16-25(27)29-26)31-30-20-10-14-24(34)15-11-20;/h5-19H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDAARZIFHSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)O)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Basic Black 2 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Basic_Black_2 | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432444 | |

| Record name | Diazine Black | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-99-6 | |

| Record name | Basic Black 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Black 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Janus Black | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazine Black | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIC BLACK 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACC9DVV5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of azo dyes for laboratory use, with a conceptual focus on Diazine Black (C.I. Basic Black 2). Due to the absence of a specific, publicly available, and detailed laboratory protocol for this compound, this document outlines a generalized yet detailed procedure for the synthesis of a representative diazo dye. The principles and techniques described herein are fundamental to the synthesis of a wide array of azo dyes and can be adapted by experienced researchers for the synthesis of specific compounds like this compound, provided the appropriate precursors are identified and used.

Introduction to this compound and Azo Dyes

This compound is a complex organic molecule belonging to the azo dye class, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Its chemical formula is C₂₈H₂₆ClN₅O, and its IUPAC name is 4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol chloride.[1] Azo dyes are the largest and most versatile class of synthetic dyes, with applications ranging from textiles and printing to biological staining and advanced materials.[2]

The synthesis of an azo dye typically involves a two-step process:

-

Diazotization: The conversion of a primary aromatic amine to a diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative.[2][3]

General Synthesis of a Representative Azo Dye

This section details a representative experimental protocol for the synthesis of an azo dye, illustrating the key steps and considerations.

Principle

The synthesis involves the diazotization of an aromatic amine followed by its coupling with a phenolic compound. The specific starting materials for this compound would be a phenazine-derived amine and a phenol, but as a general example, we will consider the synthesis of a simpler azo dye.

Experimental Protocol: Synthesis of a Diazo Dye

2.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminophenol | 109.13 | 1.20 g | 0.011 |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | 0.01 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 12 cm³ | - |

| Naphthalen-2-ol | 144.17 | 1.44 g | 0.01 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 0.075 |

| Distilled Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

2.2.2. Procedure

Part A: Preparation of the Diazonium Salt Solution [3]

-

In a 100-cm³ conical flask, suspend 1.20 g of 4-aminophenol in 45 cm³ of water.

-

Slowly add 12 cm³ of concentrated hydrochloric acid while stirring until the 4-aminophenol is completely dissolved.

-

Cool the solution in an ice-water bath to 0 °C. Some of the aminophenol may precipitate.

-

In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 cm³ of water.

-

While maintaining the temperature of the 4-aminophenol solution at 0 °C, add the sodium nitrite solution dropwise with continuous stirring.

Part B: Preparation of the Coupling Agent Solution [3]

-

In a 150-cm³ conical flask, dissolve 3.0 g of sodium hydroxide in 27 cm³ of water to prepare a ~10% aqueous solution.

-

Dissolve 1.44 g of naphthalen-2-ol in the sodium hydroxide solution with stirring.

-

Cool this solution in an ice-water bath.

Part C: Azo Coupling [3]

-

Slowly add the cold diazonium salt solution from Part A to the cold alkaline naphthalen-2-ol solution from Part B over approximately 5 minutes.

-

Stir the reaction mixture efficiently in the ice-water bath.

-

Continue to stir the mixture at 0–5 °C for an additional 5–10 minutes to ensure the completion of the reaction.

2.2.3. Work-up and Isolation

-

Collect the precipitated azo dye by suction filtration using a Buchner funnel.

-

Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts.

-

Dry the product on the funnel by maintaining suction for a few minutes.

-

Transfer the crude product to a watch glass and allow it to air-dry for 24-48 hours.

-

Weigh the dried product and calculate the percentage yield.

Safety Precautions

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

-

Naphthalen-2-ol is a mild irritant. Avoid inhalation of the powder.[4]

-

Azo dyes are considered mildly toxic and should be handled with care.[3]

-

Some diazonium salts can be explosive when dry; therefore, they should always be kept in solution.[5]

Purification of Azo Dyes

Crude azo dyes are often contaminated with unreacted starting materials, by-products, and inorganic salts. Purification is essential to obtain a product of high purity for research and development applications.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[6] The choice of solvent is critical for successful recrystallization.[7]

3.1.1. Experimental Protocol: Recrystallization of a Crude Azo Dye

-

Solvent Selection: Test the solubility of a small amount of the crude dye in various solvents at room temperature and upon heating. An ideal solvent will dissolve the dye when hot but not at room temperature.[6] Common solvents for recrystallization of polar compounds like dyes include ethanol, methanol, or mixtures of ethanol and water.[8]

-

Dissolution: In an Erlenmeyer flask, add a minimum amount of the hot recrystallization solvent to the crude dye to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If necessary, further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

For separating complex mixtures or achieving very high purity, column chromatography is a powerful technique.[9]

3.2.1. Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic compounds.

-

Mobile Phase Selection: A suitable mobile phase (eluent) is chosen based on thin-layer chromatography (TLC) analysis to achieve good separation of the desired dye from impurities.

-

Column Packing: A glass column is packed with a slurry of the stationary phase in the mobile phase.

-

Sample Loading: The crude dye is dissolved in a minimum amount of the mobile phase and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure dye.

-

Solvent Evaporation: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified dye.

Data Presentation

Quantitative data from the synthesis and purification processes should be carefully recorded and presented.

Table 1: Synthesis and Purification Data for a Representative Azo Dye

| Parameter | Value |

| Synthesis | |

| Theoretical Yield (g) | Calculated based on the limiting reagent |

| Actual Yield (g) | Mass of the dried crude product |

| Percentage Yield (%) | (Actual Yield / Theoretical Yield) x 100 |

| Purification (Recrystallization) | |

| Mass of Crude Dye (g) | |

| Mass of Purified Dye (g) | |

| Recovery (%) | (Mass of Purified Dye / Mass of Crude Dye) x 100 |

| Purity Analysis (e.g., HPLC) | |

| Purity of Crude Dye (%) | |

| Purity of Purified Dye (%) |

Mandatory Visualizations

Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye.

Workflow for Azo Dye Purification by Recrystallization

References

- 1. This compound | 4443-99-6 | Benchchem [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. studylib.net [studylib.net]

- 5. scribd.com [scribd.com]

- 6. Home Page [chem.ualberta.ca]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. column-chromatography.com [column-chromatography.com]

A Technical Guide to the Mechanism of Action of Diazine Black in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazine Black, also known by its synonyms Basic Black 2 and Janus Black, is a complex synthetic dye belonging to the azo and phenazine classes.[1] With the molecular formula C28H26ClN5O, it is a cationic (positively charged) molecule widely utilized in biological and medical research.[2][3] Its application spans various microscopic techniques, including general histology for fixed tissues, cytology, and as a supravital stain for the selective visualization of specific organelles in living cells.[1][4][2]

The utility of this compound stems from its distinct mechanisms of action, which are contingent on the biological context—whether in fixed, non-living tissues or within the metabolically active environment of a living cell. This guide provides an in-depth exploration of these mechanisms, supported by physicochemical data, experimental protocols, and visual diagrams to elucidate its function at a molecular level.

Physicochemical Properties

The staining behavior of this compound is fundamentally governed by its chemical structure and physical properties. As a cationic dye, its net positive charge is the primary driver for its interaction with biological substrates. Key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol;chloride | [1][2][3] |

| Synonyms | Basic Black 2, Janus Black | [1] |

| CAS Number | 4443-99-6 | [2][3] |

| Molecular Formula | C28H26ClN5O | [1][2][3] |

| Molecular Weight | ~484.0 g/mol | [1][2][3] |

| Appearance | Grey-black powder or microcrystals | [1][2] |

| Solubility | Good solubility in water and acidic media; moderate in ethanol | [1] |

Core Mechanism of Action in Fixed Tissues: Electrostatic Interaction

In fixed histological and cytological preparations, the primary mechanism of this compound staining is based on electrostatic interactions. Biological tissues are rich in anionic (negatively charged) components, which serve as binding sites for the cationic this compound dye.

The process can be summarized as follows:

-

Tissue Targets : The primary targets for this compound are acidic, basophilic structures within the cell. These include:

-

Nucleic Acids (DNA and RNA) : The phosphate-sugar backbone of nucleic acids is rich in phosphate groups (PO₄³⁻), conferring a strong negative charge. This compound binds avidly to the nuclei and ribosomes.[1][2]

-

Glycosaminoglycans (GAGs) : Found in the extracellular matrix, GAGs like hyaluronic acid and chondroitin sulfate contain carboxyl and sulfate groups, making them highly anionic.

-

Acidic Proteins : Certain proteins with a high proportion of acidic amino acids (e.g., aspartic acid, glutamic acid) will also bind the dye.

-

-

Binding Forces : The bond between the dye and the tissue is a salt linkage, stabilized by a combination of forces:

-

Electrostatic Attraction : The positively charged phenazinium core of the dye is strongly attracted to the negatively charged sites on macromolecules.[5]

-

Van der Waals Forces and Hydrogen Bonding : These weaker, short-range forces contribute to the stability of the dye-substrate complex, enhancing the staining intensity.[2][5]

-

This straightforward ionic binding makes this compound an effective and robust nuclear and general cytoplasmic stain, providing strong contrast for morphological examination.

Specialized Mechanism in Living Cells: Redox-Dependent Mitochondrial Staining

As a supravital stain, this compound (in its role as Janus Black) exhibits a more complex, dynamic mechanism of action that relies on the metabolic state of the cell.[4][6] This mechanism is analogous to that of the well-characterized mitochondrial stain, Janus Green B, and allows for the selective visualization of mitochondria in living cells.[7][8][9]

The key to this selectivity is the differential redox potential between the mitochondria and the cytoplasm.

-

Cellular Uptake : The dye is membrane-permeable and enters the cytoplasm of living cells.[8] In its oxidized state, it is colored.

-

Mitochondrial Oxidation : Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain continuously oxidizes the dye.[8] This maintains this compound in its colored (blue-black), oxidized state, effectively trapping the color within the organelle.

-

Cytoplasmic Reduction : In the surrounding cytoplasm, various dehydrogenase enzyme systems reduce the dye to its colorless, "leuco" form.[7][9]

-

Selective Visualization : This dynamic interplay between mitochondrial oxidation and cytoplasmic reduction results in the accumulation of colored dye exclusively within metabolically active mitochondria, while the rest of the cell remains unstained.[7] This makes this compound a powerful tool for assessing mitochondrial localization and activity.

Experimental Protocols

The following are representative protocols for the use of this compound. Researchers should optimize concentrations and incubation times for their specific cell or tissue types.

Protocol 1: General Histological Staining for Paraffin-Embedded Sections

This protocol outlines a standard method for staining fixed tissues.

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse gently in distilled water.

-

Staining: a. Prepare a 0.5% (w/v) this compound solution in 20% ethanol. b. Filter the solution before use. c. Immerse slides in the this compound solution for 3-10 minutes.

-

Differentiation: a. Briefly rinse slides in distilled water. b. Dip slides 1-5 times in 0.5% acid alcohol (0.5% HCl in 70% ethanol) to remove excess stain. c. Immediately stop differentiation by rinsing thoroughly in running tap water.

-

Dehydration and Mounting: a. Dehydrate slides through graded alcohols: 95% Ethanol (1 min), 100% Ethanol (2 changes, 1 min each). b. Clear in Xylene: 2 changes, 2 minutes each. c. Mount with a permanent mounting medium.

Expected Result : Nuclei will be stained dark blue to black. Cytoplasm and other structures may show lighter shades of grey or blue.

Protocol 2: Supravital Staining of Mitochondria in Cell Culture

This protocol is adapted from methods for Janus Green B and is suitable for living cells.[9][10]

-

Preparation of Staining Solution: a. Prepare a 1% stock solution of this compound in absolute ethanol. b. For the working solution, dilute the stock solution 1:10,000 in a balanced salt solution or cell culture medium (e.g., HBSS or DMEM) for a final concentration of 0.01%. c. Warm the working solution to 37°C before use.

-

Staining Procedure: a. For adherent cells, remove the culture medium and gently wash with warm PBS. b. Add the warm this compound working solution to the cells, ensuring they are fully covered. c. Incubate at 37°C for 10-20 minutes. d. For suspension cells, pellet the cells, resuspend in the working solution, and incubate.

-

Observation: a. After incubation, remove the staining solution and replace it with fresh, warm medium or PBS. b. Observe the cells immediately using light microscopy.

Expected Result : Mitochondria will appear as small, distinct blue-black dots or rods within the otherwise colorless cytoplasm of living cells.

Conclusion

The mechanism of action of this compound in biological staining is multifaceted, highlighting its versatility as a research tool. In fixed preparations, it acts as a classic cationic dye, binding strongly to anionic macromolecules like DNA and RNA through electrostatic forces. This provides excellent morphological detail. In contrast, its use as a supravital stain reveals a sophisticated redox-dependent mechanism, where the metabolic activity of mitochondria maintains the dye in its colored, oxidized form, leading to highly selective organellar staining. Understanding these distinct mechanisms is critical for the proper application and interpretation of results obtained with this valuable biological stain.

References

- 1. This compound | 4443-99-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 4443-99-6 [smolecule.com]

- 3. This compound | C28H26ClN5O | CID 135436529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Janus Black | CAS 4443-99-6 | S10101 | TriStains | Histology [tristains.com]

- 5. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Supravital staining - Wikipedia [en.wikipedia.org]

- 7. Studies on the mechanism of Janus green B staining of mitochondria. IV. Reduction of Janus green B by isolated cell fractions | Semantic Scholar [semanticscholar.org]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. Cellular Respiration – Lab Manual for Biology Part I [louis.pressbooks.pub]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Solubility and Stability of Diazine Black

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diazine Black (also known as Basic Black 2 or Janus Black). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document summarizes the available qualitative information and presents data from related azo dyes to infer its expected properties. Furthermore, detailed experimental protocols for assessing dye solubility and stability are provided to enable researchers to generate specific data for their applications.

Introduction to this compound

This compound is an organic compound belonging to the azine class of dyes. It is characterized by the presence of an azo group (-N=N-) and a diazine core. Its chemical formula is C₂₈H₂₆ClN₅O.[1] this compound is utilized in various industrial and research applications, including as a textile dye and a biological stain. A thorough understanding of its solubility and stability in different solvent systems is crucial for its effective application, formulation, and for ensuring the reproducibility of experimental results.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Different Solvents

| Solvent | Reported Solubility | Observations | Citation |

| Water | Good / Soluble | Forms a dark green and light blue solution. | [2] |

| Acidic Media | Good | - | - |

| Ethanol | Moderate / Soluble | A red-light blue color is observed. | [2] |

Note: The term "good" and "moderate" solubility are qualitative. For specific applications, it is imperative to determine the quantitative solubility through experimental methods as outlined in Section 4.1.

Stability of this compound

The stability of this compound, like other azo dyes, is influenced by several environmental factors, including pH, light exposure, and the presence of oxidizing or reducing agents. While specific degradation kinetics for this compound are not extensively documented, studies on other azo dyes, such as Reactive Black 5 and Basic Blue 41, provide valuable insights into its expected stability profile.

3.1. Effect of pH

The pH of the solvent system is a critical factor affecting the stability of azo dyes.

-

Acidic Conditions (Low pH): Generally, lower pH environments can lead to a higher rate of degradation for some azo dyes. For instance, studies on Reactive Black 5 have shown that a lower pH resulted in higher rates of decolorization in the presence of a catalyst.[3] This is often attributed to the protonation of the azo group, making it more susceptible to cleavage.

-

Neutral and Alkaline Conditions (Higher pH): The stability of azo dyes can vary significantly at neutral to alkaline pH. For some dyes, degradation is enhanced under alkaline conditions, while others may be more stable. The specific chemical structure of the dye dictates its stability at different pH levels.

3.2. Effect of Light (Photostability)

Azo dyes are known to be susceptible to photodegradation, especially under UV irradiation.

-

UV Light: Exposure to UV light can lead to the cleavage of the azo bond, resulting in the decolorization of the dye. Studies on Basic Black 2 have demonstrated significant photodegradation under UV light in the presence of a photocatalyst.

-

Visible Light: While generally less energetic than UV light, visible light can also contribute to the degradation of some azo dyes, particularly in the presence of photosensitizers or photocatalysts.

3.3. Thermal Stability

Information on the thermal stability of this compound is limited. However, for many organic dyes, elevated temperatures can accelerate degradation processes.

3.4. Chemical Stability

This compound is reactive towards strong oxidizing and reducing agents, which can lead to the breakdown of the dye molecule.

Table 2: Summary of Factors Affecting the Stability of Azo Dyes (Inferred for this compound)

| Factor | General Effect on Azo Dye Stability | Expected Impact on this compound |

| pH | Highly dependent on the specific dye structure. Lower pH often increases degradation rates for some azo dyes. | May exhibit increased degradation at extreme pH levels. |

| Light (UV and Visible) | Can cause significant degradation through photocleavage of the azo bond. | Susceptible to photodegradation, particularly under UV light. |

| Temperature | Higher temperatures generally accelerate degradation. | Stability is expected to decrease with increasing temperature. |

| Oxidizing/Reducing Agents | Can lead to rapid chemical degradation. | Reactive with strong oxidizing and reducing agents. |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols can be adapted.

4.1. Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of a dye in a given solvent using the saturation shake-flask method followed by spectrophotometric analysis.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, acidic buffer).

-

Seal the flasks to prevent solvent evaporation.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solutions to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.45 µm) to remove any suspended particles.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its absorbance on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L based on the determined concentration.

-

Figure 1: Experimental workflow for determining the solubility of this compound.

4.2. Protocol for Assessment of Stability

This protocol describes a general method to assess the stability of this compound under different conditions (e.g., pH, light exposure) over time.

Methodology:

-

Preparation of Test Solutions:

-

Prepare solutions of this compound of a known initial concentration in the desired solvents or buffer systems (e.g., pH 4, 7, and 9 buffers).

-

Divide each solution into two sets of containers: one for exposure to the stress condition (e.g., light) and a control set to be kept in the dark.

-

-

Exposure to Stress Conditions:

-

Photostability: Expose one set of samples to a controlled light source (e.g., a UV lamp or a photostability chamber). The control set should be wrapped in aluminum foil or stored in the dark at the same temperature.

-

pH Stability: Maintain the solutions at a constant temperature and monitor over time.

-

Thermal Stability: Place the samples in temperature-controlled ovens at various temperatures.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Measure the absorbance of each aliquot at the λmax of this compound using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of dye remaining at each time point relative to the initial concentration.

-

Plot the percentage of remaining dye versus time to determine the degradation kinetics.

-

If the degradation follows first-order kinetics, a plot of ln([A]t/[A]₀) versus time will yield a straight line with a slope equal to the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated as 0.693/k.

-

Figure 2: Experimental workflow for assessing the stability of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is scarce, the qualitative information and data from analogous azo dyes provide a useful framework for researchers. For applications requiring precise knowledge of these properties, it is strongly recommended that the experimental protocols outlined in this guide be followed to generate application-specific data. A comprehensive understanding of the solubility and stability of this compound is essential for its successful use in research and development.

References

Safety and handling precautions for Diazine Black powder.

An In-depth Technical Guide to the Safe Handling of Diazine Black Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Basic Black 2, is an azo dye used in various industrial and research applications, including the manufacturing of inks and the dyeing of fibers and plastics.[1][2] Its chemical structure, characterized by an azo group (-N=N-), contributes to its color properties but also necessitates careful handling due to the potential hazards associated with this class of compounds. This guide provides a comprehensive overview of the safety and handling precautions required when working with this compound powder in a laboratory or research setting.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its safe handling and use.

| Property | Value | Source |

| IUPAC Name | 4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol chloride | [3][4] |

| CAS Number | 4443-99-6 | [1][2][3][5] |

| Molecular Formula | C₂₈H₂₆ClN₅O | [1][2][3] |

| Molar Mass | 483.99 g/mol | [1][3] |

| Appearance | Gray-black microcrystals or black powder | [2][4][6] |

| Melting Point | 200°C (decomposes) | [1] |

| Solubility | Slightly soluble in water; Soluble in acidic media; Moderately soluble in ethanol | [1][4][6] |

Hazard Identification and Classification

This compound is classified as an irritant and requires specific precautions to avoid exposure.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][3]

| Hazard Classification | Code | Description | Source |

| GHS Hazard Statements | H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Risk Codes (Legacy) | R36/37/38 | Irritating to eyes, respiratory system and skin | [1] |

Toxicological Concerns: While specific toxicological data for this compound is limited, it is identified as a toxic substance.[1] A significant concern with azo dyes is their potential to metabolize or degrade into aromatic amines, some of which are known carcinogens.[7][8][9] For example, the structurally related Direct Black 38 has been shown to be metabolized to the human carcinogen benzidine.[6] Therefore, exposure should be minimized.

Physical Hazards: As a fine powder, this compound may be explosive when suspended in air at specific concentrations.[2] Decomposition from heat or reaction with strong acids or oxidizing agents can emit toxic fumes.[2]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize risks.

4.1 Handling:

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[10]

-

Dust Control: Minimize dust generation and accumulation.[10] Use techniques and equipment that reduce spillage and dust clouds, such as adding powders to liquids while a mixer is on low speed.[11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[12] Implement measures against static discharge.[13]

-

Personal Hygiene: Do not eat, drink, or smoke in work areas.[11][12] Wash hands thoroughly with soap and water after handling and before breaks.[10][11]

4.2 Storage:

-

Container: Store in a tightly closed, properly labeled container.[10][14]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[12][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to reactions that produce hazardous byproducts.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound powder.

| PPE Type | Specification | Purpose | Source |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust. | [1][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing. | To prevent skin contact and irritation. | [1][12] |

| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or for large spills. | To prevent respiratory tract irritation from inhaling fine dust. | [3] |

Emergency Procedures

6.1 First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[11][13] Seek medical attention if irritation persists.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[13]

6.2 Accidental Release Measures:

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Remove all sources of ignition.[15]

-

Wear appropriate PPE.

-

Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[14]

-

Clean the spill area thoroughly with water.[14]

6.3 Fire-Fighting Measures:

-

Use extinguishing media appropriate for the surrounding fire, such as water spray or foam.[13]

-

Caution: If large quantities are involved, there may be a risk of a dust explosion.[2][12]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

-

Thermal decomposition may produce toxic fumes.[2]

Experimental Protocols: Azo Dye Safety Assessment

While specific safety assessment protocols for this compound are not publicly detailed, the primary toxicological concern for azo dyes is their potential to cleave and release carcinogenic aromatic amines.[7][8] Standard methods exist to test for this potential, which are crucial for risk assessment.

7.1 Protocol for Detection of Aromatic Amines from Azo Dyes

This methodology is adapted from standard procedures for testing consumer goods.[7][8][9]

Objective: To determine if this compound can degrade to form any of the 22 regulated aromatic amines under reductive conditions.

Methodology: Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS).[7][8]

Procedure:

-

Sample Preparation: A sample of this compound powder is dissolved in an appropriate solvent.

-

Reductive Cleavage: The dye solution is treated with a reducing agent (e.g., sodium dithionite) in a buffered solution to cleave the azo bond (-N=N-). This simulates metabolic reduction.

-

Extraction: After cleavage, the solution is neutralized, and any resulting aromatic amines are extracted into an organic solvent (e.g., xylene).[9]

-

Concentration: The solvent extract is concentrated to a small volume to increase the sensitivity of the analysis.

-

Analysis: The concentrated extract is injected into a GC/MS or LC/MS system.

-

Gas Chromatography (GC): Separates the different components of the mixture based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry (MS): Fragments the separated components and identifies them based on their mass-to-charge ratio, providing a unique chemical fingerprint for each aromatic amine.

-

-

Quantification: The concentration of any detected regulated aromatic amines is determined by comparing the results to a calibration curve generated from certified reference standards. The regulatory limit in consumer products is typically 30 mg/kg (or 30 ppm).[9]

Workflow for Safe Handling of this compound Powder

The following diagram outlines the logical workflow for safely managing this compound powder from procurement to disposal.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 4443-99-6 [smolecule.com]

- 3. This compound | C28H26ClN5O | CID 135436529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4443-99-6 | Benchchem [benchchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Direct Black 38 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atslab.com [atslab.com]

- 8. atslab.com [atslab.com]

- 9. blog.qima.com [blog.qima.com]

- 10. aksci.com [aksci.com]

- 11. etad.com [etad.com]

- 12. mourasilvaexplosivos.com [mourasilvaexplosivos.com]

- 13. pulver-mueller.de [pulver-mueller.de]

- 14. ver-techlabs.com [ver-techlabs.com]

- 15. csrocketry.com [csrocketry.com]

Diazine Black: A Comprehensive Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on the chemical and physical properties of Diazine Black, alongside an exploration of its synthesis and applications in scientific research.

Core Chemical Properties

This compound, also known by synonyms such as Basic Black 2 and Janus Black, is a complex azo dye.[1][2] Its core structure features a diazine ring system and an azo linkage.[2] The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C28H26ClN5O | [1][3][4][5] |

| Molecular Weight | 484.0 g/mol (or 483.99 g/mol ) | [1][2][3][4][5][6] |

| IUPAC Name | 4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol;chloride | [1][3] |

| CAS Registry Number | 4443-99-6 | [1][2][3][4][7] |

| Physical Appearance | Grey-black powder or microcrystals | [2] |

| Solubility | Good solubility in water and acidic media; moderate in ethanol | [2] |

| Melting Point | 200°C (decomposes) | [4][6] |

Synthesis of this compound

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the primary synthesis routes involve multi-step organic reactions.[2] Two commonly cited methods are the reaction of hydroquinone with cyanoic acid and the reduction of phthalocyanine acid.[1][4] These processes leverage established principles of azo dye and phenazine formation.[2]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized Synthesis Pathways for this compound.

Applications in Scientific Research

This compound is a versatile compound with applications spanning various research domains, from histology to materials science.

Staining and Imaging

Due to its strong affinity for negatively charged biomolecules, this compound is utilized as a stain in various microscopy techniques[1]:

-

Histology and Cytology: It is effective for staining tissue sections and cells for visualization under light microscopy.[1]

-

Electron Microscopy: It can be used to stain samples, enhancing the resolution of cellular structures.[1]

Enzyme Assays and Biosensors

This compound can function as a substrate or an inhibitor in enzyme activity assays.[1][2] Furthermore, it is a component in the development of biosensors for the detection of specific molecules.[1] Its electrochemical properties make it suitable for use in the fabrication of sensor electrodes.

The diagram below illustrates the conceptual framework of a biosensor that could incorporate this compound.

Caption: Conceptual Workflow of a this compound-based Biosensor.

Other Research Applications

-

Metal Ion Detection: this compound forms stable complexes with various metal ions, enabling its use in their detection and quantification.[1]

-

Materials Science: Recent research has explored the use of nanostructured this compound composites in the development of gas-sensing nanomaterials.[1]

Experimental Protocols

Safety Information

This compound is considered a toxic substance and should be handled with appropriate safety precautions.[4] It is irritating to the eyes, respiratory system, and skin.[4] During handling, it is essential to wear personal protective equipment, including gloves, goggles, and protective clothing.[4] In case of contact, the affected area should be rinsed immediately with plenty of water, and medical advice should be sought.[4]

References

- 1. Buy this compound | 4443-99-6 [smolecule.com]

- 2. This compound | 4443-99-6 | Benchchem [benchchem.com]

- 3. This compound | C28H26ClN5O | CID 135436529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound/CAS:4443-99-6-HXCHEM [hxchem.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pschemicals.com [pschemicals.com]

Methodological & Application

Application Notes and Protocols: Diazine Black Staining for Histology Slides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Staining

As a basic dye, Diazine Black carries a positive charge and binds to negatively charged (basophilic) tissue components through electrostatic interactions.[2] This results in the differential staining of the nucleus and certain cytoplasmic components. A counterstain, such as Eosin Y, which is an acidic dye, can then be used to stain the basic (acidophilic) components of the cell, like the cytoplasm and extracellular matrix, in shades of pink and red, providing a contrasting background.[1]

Materials and Reagents

-

This compound (C.I. 11825; CAS 4443-99-6)

-

Distilled or deionized water

-

Glacial acetic acid

-

Ethanol (100%, 95%, 70%)

-

Xylene or xylene substitute

-

Eosin Y

-

Mounting medium

-

Paraffin-embedded tissue sections on slides

-

Coplin jars or a staining rack

-

Microscope

Experimental Protocol

This protocol is intended for use with formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation:

-

This compound Staining Solution (1% aqueous with 1% acetic acid):

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Add 1 mL of glacial acetic acid to the solution. The acidic pH enhances the staining of basophilic structures.

-

Stir until the dye is completely dissolved. Filter the solution before use to remove any undissolved particles.

-

-

Eosin Y Counterstain (1% stock solution):

-

Dissolve 1 g of Eosin Y in 100 mL of 95% ethanol.

-

-

Working Eosin Y Solution:

-

Dilute the stock Eosin Y solution 1:5 with 95% ethanol. Add a few drops of glacial acetic acid to improve staining.

-

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove the paraffin wax.[1]

-

Transfer slides through a graded series of alcohol to rehydrate the tissue:[1]

-

100% ethanol: 2 changes, 2 minutes each.

-

95% ethanol: 2 minutes.

-

70% ethanol: 2 minutes.

-

-

Rinse gently in running tap water for 2 minutes.

-

Place in distilled water.

-

-

This compound Staining:

-

Immerse slides in the 1% this compound staining solution for 5-10 minutes. The optimal time may vary depending on the tissue type and fixation.

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If the staining is too intense, briefly dip the slides in 70% ethanol to remove some of the excess dye. Monitor this step microscopically to avoid over-differentiation.

-

-

Counterstaining:

-

Immerse slides in the working Eosin Y solution for 1-3 minutes.

-

Rinse briefly in 95% ethanol to remove excess eosin.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through a graded series of alcohol:[1]

-

95% ethanol: 2 changes, 2 minutes each.

-

100% ethanol: 2 changes, 2 minutes each.

-

-

Clear the slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results

-

Nuclei: Black to dark blue

-

Cytoplasm: Shades of pink to red

-

Extracellular Matrix (e.g., collagen): Pale pink

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this this compound staining protocol.

| Parameter | Value/Range | Notes |

| Reagent Concentrations | ||

| This compound | 1% (w/v) in water | |

| Acetic Acid (in stain) | 1% (v/v) | Acidifies the staining solution to enhance nuclear staining. |

| Eosin Y (working solution) | ~0.2% (v/v) | Diluted from a 1% stock solution. |

| Incubation Times | ||

| Deparaffinization (Xylene) | 2 x 5 minutes | Ensures complete removal of paraffin. |

| Rehydration (Alcohols) | 2 minutes per step | Gradual rehydration prevents tissue distortion. |

| This compound Staining | 5-10 minutes | Optimal time should be determined empirically for specific tissues. |

| Eosin Y Counterstaining | 1-3 minutes | Provides contrast to the nuclear stain. |

| Dehydration (Alcohols) | 2 minutes per step | Prepares the tissue for clearing. |

| Clearing (Xylene) | 2 x 5 minutes | Renders the tissue transparent for microscopy. |

Diagrams

Caption: Workflow for this compound staining of histology slides.

Safety Precautions

This compound is classified as an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the dye and other reagents. All procedures involving xylene and other volatile chemicals should be performed in a well-ventilated area or under a fume hood.

Troubleshooting

-

Weak Nuclear Staining: Increase the incubation time in the this compound solution or ensure the pH of the staining solution is acidic.

-

Overstaining with this compound: Decrease the incubation time or perform a brief differentiation step in 70% ethanol.

-

Weak Eosin Staining: Increase the incubation time in the eosin solution or ensure the eosin is slightly acidified.

-

Precipitate on the Slide: Filter the staining solutions before use.

-

Water Contamination After Clearing: Ensure the dehydration steps with 100% ethanol are thorough to completely remove water before clearing with xylene.

References

Application Notes and Protocols for the Investigational Use of Diazine Black in Electron Microscopy Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Application Note: Diazine Black as a Potential Contrast Agent for Electron Microscopy

This compound is a synthetic azo dye with the chemical formula C₂₈H₂₆ClN₅O and CAS number 4443-99-6.[1] It is recognized for its strong binding affinity to negatively charged molecules, such as nucleic acids (DNA and RNA), which has led to its use in staining for light microscopy in histology and cytology.[2][3] The interaction of this compound with these macromolecules suggests its potential as a contrast-enhancing agent in transmission electron microscopy (TEM), where electron-dense stains are used to visualize ultrastructural details of biological specimens.

While this compound is mentioned as a stain for electron microscopy, specific and detailed protocols for its application in this context are not widely documented in scientific literature.[2][3] Therefore, its use in TEM is considered investigational. The following sections provide generalized protocols that can be adapted to explore the utility of this compound as a novel staining reagent for electron microscopy, alongside data on standard, well-established staining agents for comparison.

The principle behind using this compound in TEM lies in its potential to bind to and increase the electron density of specific cellular components. Azo dyes are often cationic and can interact with anionic sites in tissues, such as the phosphate groups of nucleic acids and acidic mucopolysaccharides. This interaction would scatter the electron beam, thereby generating contrast in the resulting image.

Currently, the gold standard for positive staining in TEM involves heavy metal salts like osmium tetroxide, uranyl acetate, and lead citrate. For negative staining, uranyl acetate and phosphotungstic acid are commonly used.[4][5] However, the toxicity and radioactivity of uranyl acetate have prompted a search for safer alternatives.[6] Investigating compounds like this compound is part of this ongoing effort to develop new, effective, and safer contrast agents for ultrastructural analysis.

Quantitative Data on Standard Electron Microscopy Stains

The following tables summarize typical concentrations and incubation times for commonly used stains in electron microscopy. These can serve as a baseline for designing experiments with this compound.

Table 1: Common Reagents for Fixation and Positive Staining

| Reagent | Concentration | Typical Incubation Time | Purpose |

| Glutaraldehyde | 2-4% in buffer (e.g., cacodylate) | 1-2 hours | Primary fixation (cross-linking proteins) |

| Paraformaldehyde | 2-4% in buffer | 1-2 hours | Primary fixation (often used with glutaraldehyde) |

| Osmium Tetroxide | 1-2% in buffer | 1-2 hours | Secondary fixation (stabilizes lipids and adds contrast) |

| Uranyl Acetate | 0.5-2% in water or ethanol | 1 hour to overnight | En bloc staining (enhances contrast of membranes and nucleic acids) |

| Lead Citrate | 0.2-0.4% in water | 5-10 minutes | Post-staining of ultrathin sections (general cytoplasmic contrast) |

Table 2: Common Reagents for Negative Staining

| Reagent | Concentration | Typical Incubation Time | pH |

| Uranyl Acetate | 0.5-2% in water | 30-60 seconds | 4.0-4.5 |

| Phosphotungstic Acid | 1-2% in water | 30-60 seconds | 6.0-7.5 |

| Ammonium Molybdate | 1-2% in water | 30-60 seconds | 7.0-7.4 |

Experimental Protocols

The following are detailed, generalized protocols for preparing biological samples for TEM. This compound could be substituted for or used in conjunction with standard stains in these workflows to evaluate its efficacy.

Protocol 1: Positive Staining of Cultured Cells for Ultrastructural Analysis

This protocol describes the embedding of cells in resin and subsequent staining of ultrathin sections.

1. Fixation: a. Grow cells to the desired confluency on a culture dish. b. Gently wash the cells with a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4). c. Fix the cells with a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for 1 hour at room temperature. d. Wash the cells three times with 0.1 M cacodylate buffer. e. Post-fix with a secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer) for 1 hour at 4°C. f. Wash the cells three times with distilled water.

2. En Bloc Staining (Optional, for Enhanced Contrast): a. Incubate the fixed cells in 2% aqueous uranyl acetate for 1 hour to overnight at 4°C in the dark. b. Wash the cells three times with distilled water.

3. Dehydration: a. Dehydrate the cells through a graded series of ethanol: 50%, 70%, 90%, and 100% (three times), for 10 minutes at each step. b. Perform a final wash with propylene oxide for 15 minutes.

4. Infiltration and Embedding: a. Infiltrate the cells with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour. b. Replace with fresh 100% epoxy resin and incubate for 2 hours. c. Embed the cells in fresh epoxy resin in a mold and polymerize at 60°C for 48 hours.

5. Sectioning and Staining: a. Trim the resin block and cut ultrathin sections (70-90 nm) using an ultramicrotome. b. Collect the sections on copper grids. c. Investigational Staining: Float the grids on a drop of this compound solution (concentration to be optimized, e.g., 0.1-1% in water or ethanol) for 5-30 minutes. d. Wash the grids thoroughly with distilled water. e. Counter-staining (Optional): Stain with lead citrate for 5-10 minutes for enhanced contrast. f. Wash the grids with distilled water and allow them to dry completely before viewing in the TEM.

Protocol 2: Negative Staining of Isolated Organelles or Macromolecular Complexes

This protocol is used to visualize the surface morphology of isolated particles.

1. Grid Preparation: a. Place a 400-mesh copper grid coated with a carbon support film on a piece of parafilm. b. To make the grid surface hydrophilic, perform glow discharge for 30-60 seconds.

2. Sample Adsorption: a. Apply a 3-5 µL drop of the purified sample (e.g., isolated mitochondria or a protein complex in a suitable buffer) onto the grid. b. Allow the sample to adsorb for 1-2 minutes.

3. Washing: a. Wick away the excess sample solution from the edge of the grid using filter paper. b. Wash the grid by floating it on a drop of distilled water or a suitable buffer for a few seconds.

4. Staining: a. Wick away the wash solution. b. Immediately apply a 3-5 µL drop of the staining solution. For investigational purposes, use a freshly prepared and filtered solution of this compound (e.g., 0.5-2% in water). c. Allow the stain to sit for 30-60 seconds. d. Blot away the excess stain using filter paper. A thin layer of stain should remain, surrounding the particles.

5. Drying and Imaging: a. Allow the grid to air dry completely. b. The sample is now ready for imaging in the TEM.

Visualizations

The following diagrams illustrate the general workflow for TEM sample preparation and a hypothetical interaction of this compound with biological components.

Caption: Workflow for positive staining in TEM.

Caption: Hypothetical interaction of cationic this compound.

References

- 1. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Comparison of Commercial Uranyl-Alternative Stains for Negative- and Positive-Staining Transmission Electron Microscopy of Organic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternatives for Uranyl Acetate Negative Staining With Respect to the Resolution Obtained After Single Particle Analysis of Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron Microscopy: Negative Staining [snaggledworks.com]

- 5. mmc-series.org.uk [mmc-series.org.uk]

- 6. clinmedjournals.org [clinmedjournals.org]

Application Notes: Vital Staining of Mitochondria with Janus Green B (Diazine Green)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vital staining is a critical technique for visualizing and assessing the functionality of organelles within living cells. Mitochondria, as the primary sites of cellular respiration and energy production, are of significant interest in various fields of biological research and drug development. Janus Green B (JGB), also known as Diazine Green, is a supravital stain that specifically targets mitochondria in living cells. Its mechanism relies on the enzymatic activity of the mitochondrial electron transport chain, making it a valuable tool for assessing mitochondrial function and integrity.[1][2][3] This document provides a detailed protocol for the vital staining of mitochondria using Janus Green B.

Principle of Staining

Janus Green B is a cationic dye that can permeate the cell membrane of living cells.[1] The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain.[1] This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria.[1] In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the selective visualization of mitochondria as colored organelles against a clear background.[1][4] This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.[3][5]

Applications

-

Visualization of Mitochondria: JGB staining allows for the direct observation of mitochondrial morphology, distribution, and dynamics in living cells.[2]

-

Assessment of Mitochondrial Activity: Since the staining is dependent on the activity of the electron transport chain, it can be used as a qualitative indicator of mitochondrial function.[3]

-

Toxicology and Drug Screening: Evaluating the effects of compounds on mitochondrial integrity and function.[3]

-

Cell Viability Studies: As a marker for metabolically active cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the vital staining of mitochondria with Janus Green B.

| Parameter | Value | Notes |

| Stain Concentration | 0.01% - 0.1% (w/v) in saline or PBS | Optimal concentration may vary depending on the cell type. A common starting concentration is 0.02%.[2] |

| Incubation Time | 5 - 30 minutes | Shorter times are generally preferred to minimize toxicity. A typical range is 5-10 minutes.[1] |

| Incubation Temperature | Room Temperature or 37°C | 37°C may enhance uptake but could also increase toxicity. |

| Excitation Wavelength | Not applicable (Brightfield) | JGB is a chromogenic dye observed under a standard light microscope. |

| Emission Wavelength | Not applicable (Brightfield) | The oxidized form appears blue-green.[1] |

| Molecular Formula | C₃₀H₃₁N₆Cl | |

| Molecular Weight | 511.08 g/mol | [6] |

Experimental Protocols

Materials

-

Janus Green B powder

-

Phosphate-Buffered Saline (PBS) or other appropriate physiological saline

-

Cultured cells on coverslips or in imaging dishes

-

Microscope slides and coverslips

-

Light microscope

-

Optional: 37% Formaldehyde solution for fixation (post-staining)

Reagent Preparation

-

Stock Solution (e.g., 1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

-

Working Solution (e.g., 0.02% w/v): Dilute the stock solution 1:50 in sterile PBS or cell culture medium without serum. For example, add 20 µL of 1% stock solution to 980 µL of PBS. Prepare this solution fresh before each use.

Staining Protocol for Adherent Cells

-

Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[1]

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

-

Observe the cells immediately under a light microscope. Mitochondria should appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.[1]

Staining Protocol for Suspension Cells

-

Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Resuspend the cell pellet in the Janus Green B working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells again by centrifugation.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Safety Precautions

Janus Green B is a chemical dye and should be handled with appropriate care.[6][7]

-

Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]

-

Avoid contact with skin and eyes.[6]

-

Store the dye in a cool, dry, and dark place.[6]

-

Dispose of the waste according to institutional and local regulations.[9]

Visualization of Workflows and Mechanisms

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. ANDC DU/Biology Protocols/vital staining - WikiEducator [wikieducator.org]

- 3. Simple, reliable, and time-efficient colorimetric method for the assessment of mitochondrial function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus Green B - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. biognost.com [biognost.com]

Application Notes and Protocols for Diazine Black in the Detection of Heavy Metals in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazine Black is a versatile azo dye with potential applications in the histochemical detection of heavy metals within biological tissue samples. Its chemical structure allows for the formation of stable complexes with various metal ions, leading to a detectable color change at the site of metal accumulation.[1] This property makes it a candidate for qualitative and semi-quantitative analysis of heavy metal distribution in tissues, which is of significant interest in toxicology, pharmacology, and drug development. These application notes provide a comprehensive overview, a detailed experimental protocol, and a plausible mechanism of action for the use of this compound in this context.

It is important to note that while the principles of azo dye chelation with metals are well-established, specific quantitative data and optimized protocols for this compound in tissue-based heavy metal detection are not extensively documented in publicly available literature. The following protocols and data are based on the general principles of histochemical staining with chelating agents and should be optimized for specific applications.

Principle of Detection

The detection of heavy metals using this compound is based on the principle of chelation. This compound acts as a ligand, a molecule that can donate electrons to a central metal ion to form a coordination complex. This interaction is facilitated by the nitrogen atoms of the azo group and other electron-donating moieties within the this compound molecule. The formation of the this compound-metal complex results in a colored precipitate that can be visualized under a light microscope, indicating the presence and location of the heavy metal within the tissue. The intensity of the staining can provide a semi-quantitative estimation of the metal concentration.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the context of heavy metal detection in tissues, the following table is illustrative. It provides a template for the types of data that should be generated when validating this method and includes hypothetical values based on the known properties of similar azo dyes. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental conditions.

| Heavy Metal Ion | Proposed Detection Color | Hypothetical Limit of Detection (µg/g tissue) | Hypothetical Binding Affinity (Log K) | Potential Interferences |

| Lead (Pb²⁺) | Dark Brown to Black | 10 | 5.5 | High concentrations of other divalent cations |

| Cadmium (Cd²⁺) | Reddish-Brown | 15 | 5.2 | Zinc (Zn²⁺) |

| Mercury (Hg²⁺) | Bluish-Black | 20 | 6.0 | Copper (Cu²⁺) |

| Copper (Cu²⁺) | Deep Blue | 5 | 7.1 | Iron (Fe²⁺/Fe³⁺) |

| Zinc (Zn²⁺) | Purple-Brown | 25 | 4.8 | Cadmium (Cd²⁺) |

Note: The binding affinity (Log K) represents the logarithm of the stability constant of the metal-dye complex. Higher values indicate stronger binding. These values are hypothetical and will vary depending on pH, temperature, and tissue matrix.

Experimental Protocols

The following is a detailed, representative protocol for the detection of heavy metals in paraffin-embedded tissue sections using this compound.

Reagent Preparation

-

This compound Staining Solution (0.1% w/v):

-

Dissolve 100 mg of this compound powder in 100 mL of 70% ethanol.

-

Stir until fully dissolved. The solution may require gentle warming.

-

Filter the solution using Whatman No. 1 filter paper.

-

Store in a tightly capped, dark bottle at 4°C. The solution is stable for up to one month.

-

-

Acetate Buffer (0.1 M, pH 5.5):

-

Solution A: 0.1 M Acetic Acid (0.57 mL glacial acetic acid in 100 mL distilled water).

-

Solution B: 0.1 M Sodium Acetate (0.82 g sodium acetate in 100 mL distilled water).

-

Mix Solution A and Solution B in appropriate ratios to achieve a pH of 5.5. Verify the pH with a calibrated pH meter.

-

-

Nuclear Fast Red Counterstain:

-

Dissolve 0.1 g of Nuclear Fast Red (Kernechtrot) in 100 mL of 5% aluminum sulfate solution with gentle heating.

-

Allow to cool, filter, and add a crystal of thymol as a preservative.

-

Tissue Sample Preparation

-

Fixation: Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.

-

Processing: Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%), clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.

-

Mounting: Float the sections on a warm water bath and mount them on clean, pre-coated glass slides.

-

Drying: Dry the slides overnight in an oven at 60°C.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water for 5 minutes.

-

-

Incubation in Staining Solution:

-

Incubate the slides in the 0.1% this compound staining solution in a Coplin jar for 30-60 minutes at room temperature. The optimal incubation time should be determined empirically.

-

-

Differentiation:

-

Briefly rinse the slides in the 0.1 M acetate buffer (pH 5.5) to remove excess stain.

-

-

Washing:

-

Wash the slides thoroughly in distilled water for 5 minutes.

-

-

Counterstaining (Optional):

-

Immerse the slides in Nuclear Fast Red solution for 5 minutes to stain the cell nuclei.

-

Wash gently in running tap water for 1 minute.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through an ascending series of ethanol (70%, 95%, 100%) for 2 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium and a coverslip.

-

Visualization and Analysis

-

Examine the stained sections under a bright-field light microscope.

-

Sites of heavy metal accumulation will appear as colored deposits (e.g., brown, black, blue) depending on the specific metal.

-

Cell nuclei, if counterstained, will appear red.

-

The intensity and distribution of the staining can be documented through photomicrography. For semi-quantitative analysis, image analysis software can be used to measure the staining intensity.

Mandatory Visualizations

Caption: Experimental workflow for heavy metal detection in tissue samples.

Caption: Proposed mechanism of this compound chelation with heavy metals.

References

Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibition assays are fundamental tools in drug discovery and biochemical research, enabling the identification and characterization of molecules that modulate the activity of specific enzymes. Azo dyes, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), have been investigated for various biological activities, including their potential as enzyme inhibitors. Diazine Black, also known as Basic Black 2 or Janus Black, is a complex azo dye whose chemical structure suggests potential interactions with biological macromolecules.[1] This application note provides a detailed protocol for screening and characterizing the inhibitory activity of this compound against acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems. Inhibition of AChE is a critical therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2]

The protocol described here is a representative method based on the well-established Ellman's assay for acetylcholinesterase, adapted for the evaluation of potential inhibitors like this compound. While specific quantitative data for this compound is not yet broadly published, this protocol provides a robust framework for its investigation.

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method used to measure the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The produced thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. When an inhibitor such as this compound is present, the rate of the enzymatic reaction decreases, leading to a reduction in the formation of TNB. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Data Presentation

Quantitative analysis of enzyme inhibition is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents representative inhibition data for other azo dye-based compounds against cholinesterases to illustrate the expected format for results obtained using this protocol.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value |

| Azo Dye-Co(II) Complex | Acetylcholinesterase (AChE) | 22.14 ± 3.74 µM[3] | Not Reported |

| Azo Dye-Co(II) Complex | Butyrylcholinesterase (BChE) | 26.39 ± 3.19 µM[3] | Not Reported |

| Azo-Resveratrol | Mushroom Tyrosinase | Not Reported | 36.28 µM[4][5] |

| Ponceau 4R | Acetylcholinesterase (AChE) | Not Reported | Implied Inhibition[6] |

Note: This data is for structurally related azo compounds and is provided for illustrative purposes. Researchers should determine the specific IC50 value for this compound experimentally.

Experimental Protocols